REACTION_CXSMILES
|
[Cl-].[CH3:2][NH2+:3][CH3:4].[C:5]1(=O)[CH2:10][CH2:9][CH2:8][CH2:7][CH2:6]1.[C-:12]#[N:13].[K+]>O>[C:12]([C:5]1([N:3]([CH3:4])[CH3:2])[CH2:10][CH2:9][CH2:8][CH2:7][CH2:6]1)#[N:13] |f:0.1,3.4|
|
Name
|
Dimethylammonium chloride
|
Quantity
|
81.5 g
|
Type
|
reactant
|
Smiles
|
[Cl-].C[NH2+]C
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
98 g
|
Type
|
reactant
|
Smiles
|
C1(CCCCC1)=O
|
Name
|
|
Quantity
|
68 g
|
Type
|
reactant
|
Smiles
|
[C-]#N.[K+]
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred for 24 hours during which time a colourless crystalline solid
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
added over a period of five minutes
|
Duration
|
5 min
|
Type
|
CUSTOM
|
Details
|
was formed
|
Type
|
FILTRATION
|
Details
|
The solid was filtered off
|
Type
|
WASH
|
Details
|
washed with ice cold water (200 ml.)
|
Type
|
DISSOLUTION
|
Details
|
dissolved in benzene (150 ml.)
|
Type
|
EXTRACTION
|
Details
|
The aqueous layer was extracted with benzene (100 ml.)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulphate
|
Type
|
CUSTOM
|
Details
|
evaporated under reduced pressure
|
Reaction Time |
24 h |
Name
|
|
Type
|
product
|
Smiles
|
C(#N)C1(CCCCC1)N(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |